1-(Fluoromethyl)-1H-imidazole-2-ethanol
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Overview
Description
1-(Fluoromethyl)-1H-imidazole-2-ethanol is an organic compound that features a fluoromethyl group attached to an imidazole ring, which is further connected to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Fluoromethyl)-1H-imidazole-2-ethanol typically involves the fluoromethylation of imidazole derivatives. One common method is the visible light-mediated radical fluoromethylation via halogen atom transfer activation of fluoroiodomethane. This process uses visible light and tris(trimethylsilyl)silane as both a hydrogen- and halogen atom transfer reagent to facilitate the formation of C(sp3)–CH2F bonds via a radical chain process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable adaptations of the laboratory synthesis methods. The use of commercially available fluoroiodomethane and other reagents in a controlled environment would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Fluoromethyl)-1H-imidazole-2-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluoromethyl group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
1-(Fluoromethyl)-1H-imidazole-2-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug discovery.
Mechanism of Action
The mechanism of action of 1-(Fluoromethyl)-1H-imidazole-2-ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the imidazole ring and the fluoromethyl group. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 1-(Chloromethyl)-1H-imidazole-2-ethanol
- 1-(Bromomethyl)-1H-imidazole-2-ethanol
- 1-(Iodomethyl)-1H-imidazole-2-ethanol
Comparison: 1-(Fluoromethyl)-1H-imidazole-2-ethanol is unique due to the presence of the fluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity, metabolic stability, and membrane permeability . These properties make it a valuable compound in various applications compared to its halogenated counterparts.
Properties
Molecular Formula |
C6H9FN2O |
---|---|
Molecular Weight |
144.15 g/mol |
IUPAC Name |
2-[1-(fluoromethyl)imidazol-2-yl]ethanol |
InChI |
InChI=1S/C6H9FN2O/c7-5-9-3-2-8-6(9)1-4-10/h2-3,10H,1,4-5H2 |
InChI Key |
XQAAGHWOPAJVAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=N1)CCO)CF |
Origin of Product |
United States |
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